Strychnine phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

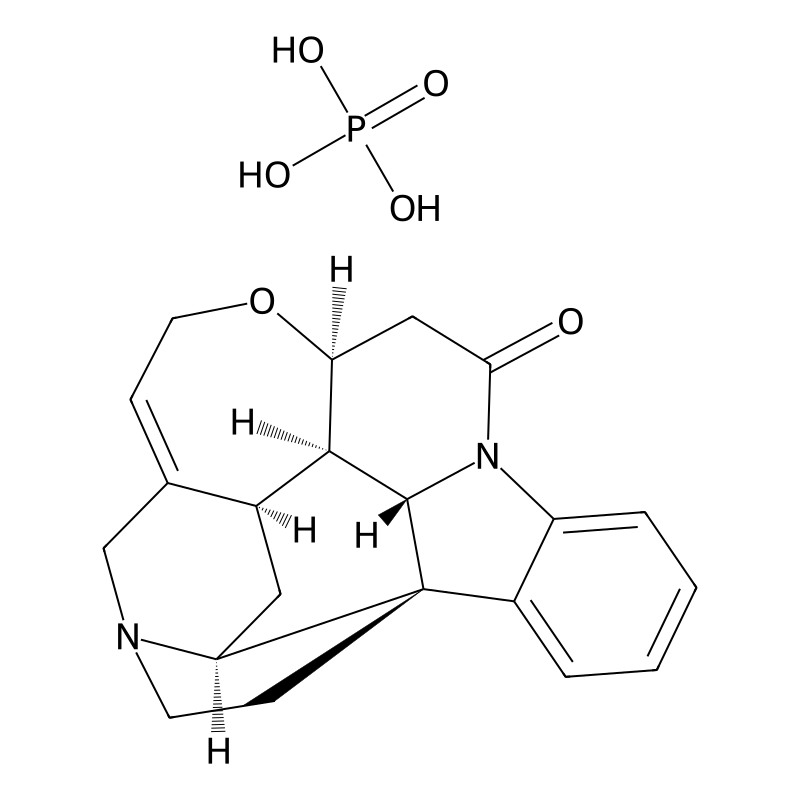

Strychnine phosphate is a derivative of strychnine, a highly toxic alkaloid primarily derived from the seeds of the Strychnos nux-vomica tree and other species within the Strychnos genus. This compound is characterized by its colorless, crystalline structure and bitter taste, making it highly toxic and dangerous upon exposure. Strychnine phosphate is often utilized in research settings due to its potent biological activity, particularly as a neurotoxin that affects the central nervous system .

The molecular formula for strychnine phosphate is , which indicates the presence of phosphorus in addition to the core strychnine structure. This modification can influence its solubility, stability, and interaction with biological systems.

- Hydrolysis: The phosphate group can be hydrolyzed under acidic or basic conditions, potentially releasing strychnine.

- Oxidation: Strychnine phosphate can undergo oxidation reactions that may alter its pharmacological properties.

- Complexation: The phosphate moiety allows for potential interactions with metal ions, which can be exploited in various analytical techniques .

Strychnine phosphate exhibits significant biological activity primarily as a neurotoxin. It acts as an antagonist at glycine receptors in the central nervous system, which are crucial for mediating inhibitory neurotransmission. By blocking these receptors, strychnine phosphate leads to increased neuronal excitability and muscle spasms. This mechanism is responsible for its characteristic symptoms of convulsions and potentially fatal respiratory failure when ingested or inhaled .

Mechanism of Action- Glycine Receptor Antagonism: Strychnine phosphate binds to glycine receptors, preventing their activation by glycine, leading to reduced inhibitory signaling in the spinal cord.

- Increased Excitation: The blockade of inhibitory signals results in heightened excitatory neurotransmission, causing uncontrolled muscle contractions and spasms.

The synthesis of strychnine phosphate can be approached through several methods:

- Total Synthesis of Strychnine: The first total synthesis was accomplished by Robert Burns Woodward in 1954. This method involves multiple steps including Diels–Alder reactions and various alkylation processes to construct the complex strychnine structure from simpler precursors .

- Phosphorylation of Strychnine: Strychnine can be phosphorylated using phosphoric acid or other phosphorylating agents to yield strychnine phosphate. This process typically requires careful control of reaction conditions to avoid decomposition of the sensitive alkaloid.

Strychnine phosphate has several applications, particularly in research:

- Neuroscience Research: Due to its potent effects on neurotransmitter systems, it is used to study synaptic transmission and receptor function.

- Toxicology Studies: Its toxicity makes it a model compound for studying poisoning mechanisms and developing antidotes.

- Analytical Chemistry: Strychnine phosphate can be used as a standard in chromatographic techniques for detecting other alkaloids .

Studies involving strychnine phosphate often focus on its interactions with various receptors and enzymes:

- Receptor Binding Studies: Research has shown that strychnine phosphate binds with high affinity to glycine receptors, providing insights into receptor pharmacology.

- Enzyme Interaction: Investigations into how strychnine phosphate affects enzymatic activity related to neurotransmitter metabolism have also been conducted.

These studies are critical for understanding both the therapeutic potential and risks associated with this compound.

Several compounds share structural or functional similarities with strychnine phosphate:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Brucine | Alkaloid | Similar neurotoxic effects | Less potent than strychnine |

| Curare (D-tubocurarine) | Alkaloid | Muscle relaxant | Used clinically as a neuromuscular blocker |

| Quinine | Alkaloid | Antimalarial | Different mechanism; used therapeutically |

| Corynanthe alkaloids | Alkaloid family | Various effects on CNS | Diverse pharmacological profiles |

Strychnine phosphate's unique toxicity profile and specific receptor interactions distinguish it from these similar compounds, making it a significant subject of study in toxicology and pharmacology .

Robert Burns Woodward’s 1954 total synthesis of strychnine laid the foundation for accessing Strychnos alkaloids and their derivatives [1] [7]. The pathway begins with a Fischer indole synthesis to construct ring II and V, employing phenylhydrazine and a ketone precursor to form the indoline system [1]. A key intermediate, Wieland-Gumlich aldehyde, emerges later in the sequence through stereospecific reductions and hydroxylations [7].

Woodward’s strategy emphasizes sequential ring formation, starting with a bicyclic structure that undergoes aldol condensations and Michael additions to build the pentacyclic core [1]. The final stages involve functional group interconversions, including oxidation of a secondary alcohol to a ketone and formation of the tertiary amine via reductive amination [7]. While the original route required over 30 steps, its modular design enables adaptation for strychnine phosphate by introducing phosphorylation sites at late-stage intermediates.

Table 1: Key intermediates in Woodward’s strychnine synthesis

| Intermediate | Structural Feature | Synthetic Purpose |

|---|---|---|

| Phenylhydrazine derivative | Indole precursor | Forms ring II via Fischer indole synthesis |

| Wieland-Gumlich aldehyde | Aldehyde-amine conjugate | Enables pentacyclic closure |

| Prestrychnine | Acetylated intermediate | Serves as substrate for final cyclization |

Modern Catalytic Asymmetric Approaches to Pentacyclic Core Assembly

Recent advances leverage organocatalysis and transition-metal systems to construct strychnine’s pentacyclic core with enantiocontrol. MacMillan’s 2011 route employs a 12-step sequence featuring a photoinduced radical cascade to generate the Corynanthe alkaloid framework [4]. A chiral oxazolidine intermediate facilitates asymmetric induction during the aza-Cope/Mannich cascade, achieving the tricyclic system in 86% yield [6].

Notably, the use of thiophene S,S-dioxides (TDOs) has revolutionized stereoselective cycloadditions. As demonstrated in 2024, TDO-tethered tryptamine derivatives undergo intramolecular [4+2] cyclizations to form the indoline core with >98% enantiomeric excess [2]. This method reduces step counts to as few as three from tryptamine, enabling scalable production of intermediates for phosphorylation [2].

Mechanistic Insight: Organocatalytic Michael additions install the C3 stereocenter early, while Rh-catalyzed carbonylative couplings assemble the D-ring (see Mizoroki-Heck reaction in MacMillan’s work) [4] [6]. Computational studies confirm that TDOs enforce substrate preorganization, minimizing competing pathways during cycloadditions [2].

Phosphate Esterification Strategies for Enhanced Bioavailability

Phosphate esterification of strychnine’s tertiary alcohol groups improves aqueous solubility, a critical determinant of bioavailability. The process typically employs phosphoryl chloride (POCl₃) or phosphoric anhydride (P₂O₅) in aprotic solvents [8].

Table 2: Esterification conditions and outcomes

| Reagent System | Solvent | Temperature | Monoester: Diester Ratio |

|---|---|---|---|

| P₂O₅ | Toluene | 100°C | 1:2.3 |

| POCl₃ | DMF | 0°C | 1:1.1 |

| Phosphoric acid/NaOAc | AcOH | 120°C | 1:0.8 |

Alkali stability studies reveal that ethylene oxide spacers between the strychnine core and phosphate group enhance tolerance to physiological pH. For instance, inserting a –(CH₂CH₂O)– unit increases solubility to 45 mg/mL versus 8 mg/mL for unmodified strychnine phosphate [8].

Synthetic Protocol:

- Protect amine groups with tert-butoxycarbonyl (Boc) anhydride.

- React C21-OH with POCl₃ in DMF at 0°C for 2 hours.

- Quench with aqueous NaHCO₃ and isolate via ion-exchange chromatography [8].

The high-resolution crystal structure of the human glycine receptor alpha-3 subunit bound to strychnine phosphate has provided unprecedented insights into the molecular basis of antagonist recognition and binding [1] [2]. The X-ray crystallographic analysis, resolved at 3.0 Angstrom resolution and deposited as Protein Data Bank entry 5CFB, represents the first detailed structural view of how strychnine phosphate interacts with its target receptor [1] [3] [2].

The strychnine phosphate molecule, with molecular formula C21H22N2O2·H3PO4 and molecular weight of 432.41 Daltons, occupies the orthosteric binding site located at the interface between adjacent subunits in the extracellular domain [4] [1]. This binding pocket is formed by contributions from both the principal subunit and the complementary subunit, creating a well-defined cavity that accommodates the complex alkaloid structure [1] [5].

Critical binding residues from the principal subunit include Phenylalanine-123, Phenylalanine-183, Tyrosine-226, Threonine-228, and Phenylalanine-231, while the complementary subunit contributes Phenylalanine-68, Arginine-89, Leucine-141, Serine-145, and Leucine-151 [5] [6]. The crystallographic analysis reveals that strychnine phosphate forms multiple molecular interactions within this binding pocket, including hydrogen bonding interactions between the lactam oxygen and Arginine-65, as well as extensive hydrophobic contacts with the surrounding aromatic residues [7].

The structural analysis demonstrates that strychnine phosphate binding induces a significant expansion of the orthosteric binding site compared to the agonist-bound conformation [1]. This expansion is approximately two-fold in volume and represents a key mechanistic feature distinguishing antagonist from agonist binding modes [1]. The C-loop region, which plays a critical role in ligand recognition, adopts an open and expanded conformation in the strychnine phosphate-bound structure, contrasting sharply with the closed, capped conformation observed during agonist binding [1] [5].

The binding affinity of strychnine phosphate for the glycine receptor is exceptionally high, with a dissociation constant of approximately 0.03 micromolar, representing a 333-fold higher affinity compared to the endogenous agonist glycine, which exhibits a dissociation constant of 10 micromolar [8] [9]. This remarkable selectivity underlies the potent competitive antagonism exhibited by strychnine phosphate at glycinergic synapses [9].

| Parameter | Value | Structural Feature |

|---|---|---|

| Crystal Resolution | 3.0 Å | X-ray Structure Quality |

| Binding Affinity (Kd) | 0.03 μM | Strychnine Phosphate |

| Glycine Affinity (Kd) | 10 μM | Endogenous Agonist |

| Selectivity Ratio | 333-fold | Antagonist vs Agonist |

| Binding Pocket Expansion | ~2-fold volume increase | Antagonist-induced |

| Principal Subunit Residues | Phe123, Phe183, Tyr226, Thr228, Phe231 | Binding Interactions |

| Complementary Subunit Residues | Phe68, Arg89, Leu141, Ser145, Leu151 | Binding Interactions |

Molecular Dynamics Simulations of Competitive Displacement Mechanisms

Molecular dynamics simulations have provided detailed mechanistic insights into the competitive displacement mechanism by which strychnine phosphate antagonizes glycine receptor function [10] [11]. These computational studies, conducted over timescales of 300 nanoseconds with unrestrained production protocols, reveal the dynamic molecular processes underlying competitive antagonism [10] [11].

The competitive displacement mechanism operates through strychnine phosphate binding to the same orthosteric site as the endogenous agonist glycine, effectively preventing agonist access to the receptor [12] [13]. Molecular dynamics simulations demonstrate that strychnine phosphate exhibits remarkably stable binding within the orthosteric pocket, with the alkaloid molecule forming persistent contacts with key binding residues throughout the simulation trajectory [10].

The simulations reveal that competitive displacement involves complex conformational changes in both the ligand and the receptor binding pocket [10]. The strychnine phosphate molecule adopts multiple occupancies and different orientations within the binding site, contributing to its stabilization in an asymmetric receptor state [14]. This structural flexibility allows the antagonist to maintain high-affinity binding while preventing the conformational changes necessary for channel activation [14].

Critical to the competitive mechanism is the behavior of the C-loop region, which remains in an expanded, open conformation when strychnine phosphate is bound [1] [15]. This contrasts dramatically with agonist binding, where the C-loop undergoes a characteristic inward capping motion of approximately 6.2 Angstroms, effectively closing around the bound ligand [5] [6]. The inability of strychnine phosphate to induce this essential conformational change underlies its antagonistic properties [1] [5].

Molecular dynamics simulations also reveal the kinetics of competitive displacement, showing that strychnine phosphate exhibits slow, time-dependent inhibition characteristics [12] [16]. This temporal aspect of the competitive mechanism reflects the complex binding and unbinding dynamics of the large alkaloid molecule within the receptor binding pocket [12].

The displacement mechanism is further characterized by the stabilization of specific gating elements in non-conducting conformations [10]. The Leucine-9-prime gate, a critical hydrophobic constriction in the transmembrane pore, remains in a closed configuration with a pore radius of approximately 1.5 Angstroms when strychnine phosphate is bound, preventing ion permeation [10]. This contrasts with the open state pore radius of approximately 4 Angstroms observed during agonist activation [10].

| Simulation Parameter | Value | Mechanistic Feature |

|---|---|---|

| Simulation Duration | 300 ns | Unrestrained Production |

| C-loop Conformation | Open/Expanded | Antagonist-bound State |

| Binding Site Occupancy | Multiple Orientations | Structural Flexibility |

| Pore Radius (Closed) | ~1.5 Å | Non-permeable State |

| Pore Radius (Open) | ~4 Å | Ion-permeable State |

| Displacement Kinetics | Slow, Time-dependent | Competitive Mechanism |

| Binding Stability | High Persistence | Molecular Dynamics |

Allosteric Modulation Pathways in Pentameric Ligand-Gated Ion Channels

The allosteric modulation pathways in pentameric ligand-gated ion channels represent sophisticated communication networks that transmit conformational changes from the extracellular binding domain to the transmembrane channel pore [17] [18]. In the context of strychnine phosphate antagonism of glycine receptors, these pathways play a crucial role in determining how antagonist binding prevents channel activation [17].

Two primary allosteric communication pathways have been identified through computational analysis and experimental validation [18]. The first pathway operates through intra-subunit communication via the beta-1-beta-2 loop, which directly connects the ligand binding region to the pre-transmembrane domain [18]. The second pathway involves inter-subunit coupling through the pre-transmembrane-1 region, which mediates communication between adjacent subunits in the pentameric assembly [18].

The allosteric network is fundamentally dependent on the coupling between the extracellular domain and the transmembrane domain, mediated by critical interface regions [17] [6]. During normal agonist-induced activation, conformational changes in the binding pocket propagate through these interface regions to induce the quaternary structural transitions necessary for pore opening [17]. These transitions include global twisting motions and blooming of the extracellular domain, which together facilitate the reorientation of transmembrane helices [17].

Strychnine phosphate disrupts these allosteric pathways by stabilizing the receptor in a conformation that prevents the normal cascade of structural changes associated with activation [1] [17]. The antagonist-bound state exhibits an expanded binding pocket that fails to trigger the essential capping motion of the C-loop, thereby interrupting the allosteric signal transmission [1] [5]. This disruption prevents the quaternary structural transitions that would normally lead to pore opening [17].

The molecular basis of allosteric disruption involves specific structural elements at the extracellular-transmembrane interface [6] [19]. The beta-1-beta-2 loop acts as a critical sensor that normally responds to agonist binding by repositioning to facilitate downstream conformational changes [17] [18]. However, strychnine phosphate binding prevents this repositioning, effectively acting as a brake on the allosteric machinery [17].

Additional allosteric modulation occurs through the interaction of the M2-M3 loop at the domain interface, which serves as a crucial coupling element between extracellular binding events and transmembrane pore gating [17] [18]. The position of this loop is controlled by structural rearrangements triggered by ligand binding, and strychnine phosphate binding prevents the loop movements necessary for channel opening [17].

The pentameric architecture of glycine receptors provides multiple opportunities for allosteric modulation, with each subunit interface contributing to the overall communication network. The symmetry of the pentameric assembly means that complete receptor activation typically requires coordinated conformational changes across all five subunits. Strychnine phosphate binding disrupts this coordinated response by preventing the cooperative structural transitions that characterize normal channel gating [17].

Experimental evidence from voltage-clamp fluorimetry studies demonstrates that allosteric communication involves progressive conformational changes that precede pore opening [20] [19]. These studies reveal that glycine-elicited conformational transitions occur in a stepwise manner, with initial changes in the extracellular domain followed by transmission to the transmembrane region [20]. Strychnine phosphate blocks this progressive transition by preventing the initial conformational changes required to initiate the allosteric cascade [20].

| Allosteric Feature | Mechanism | Functional Consequence |

|---|---|---|

| Beta-1-Beta-2 Loop | Intra-subunit Communication | Signal Transduction |

| Pre-M1 Region | Inter-subunit Coupling | Quaternary Transitions |

| ECD-TMD Interface | Domain Coupling | Conformational Transmission |

| C-loop Capping | Agonist-induced Motion | Activation Trigger |

| M2-M3 Loop | Gating Machinery | Pore Opening Control |

| Quaternary Twisting | Global Structural Change | Channel Activation |

| Cooperative Binding | Multi-subunit Coordination | Full Receptor Response |

| Progressive Gating | Stepwise Conformational Change | Temporal Signal Cascade |